

Application of SRI-31215 in Cancer Research: Targeting the HGF/MET Signaling Pathway

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SRI-31040

Cat. No.: B610990

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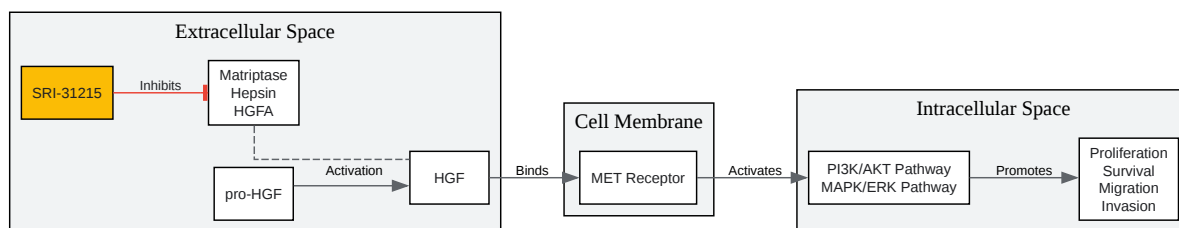
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-31215 is a novel small molecule inhibitor investigated for its potential in cancer therapy. It functions as a triplex inhibitor of the serine proteases matriptase, hepsin, and hepatocyte growth factor activator (HGFA). These proteases are crucial for the activation of pro-hepatocyte growth factor (pro-HGF) into its active form, HGF.^{[1][2]} The binding of HGF to its receptor, the MET tyrosine kinase, triggers a signaling cascade that promotes cancer cell proliferation, survival, migration, and invasion.^{[1][2]} By inhibiting the activation of HGF, SRI-31215 effectively blocks the oncogenic HGF/MET signaling pathway, offering a promising therapeutic strategy for various cancers, particularly those exhibiting resistance to other targeted therapies like EGFR inhibitors.^{[1][2]}

Mechanism of Action

SRI-31215 exerts its anti-cancer effects by preventing the proteolytic cleavage of inactive pro-HGF into active HGF. This blockade of HGF activation leads to the downstream inhibition of the MET receptor and its associated signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. The inhibition of these pathways ultimately results in reduced cancer cell proliferation, migration, and epithelial-mesenchymal transition (EMT), and can overcome resistance to EGFR inhibitors in cancer cells with autocrine or paracrine HGF/MET signaling.^{[1][2]}



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Caption: Mechanism of action of SRI-31215.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of SRI-31215.

Table 1: In Vitro Inhibitory Activity of SRI-31215 against Target Proteases

Target Protease	IC50 (μM)
Matriptase	0.69[3]
Hepsin	0.65[3]
HGFA	0.30[3]

Table 2: In Vitro Efficacy of SRI-31215 in Cancer Cell Lines

Cell Line	Cancer Type	Assay	Concentration	Effect
DU145	Prostate Cancer	Cell Scattering	10 μ M	Inhibition of fibroblast-induced cell scattering. [1]
DU145	Prostate Cancer	Cell Migration	10 μ M	Inhibition of fibroblast-mediated migration. [1]
Caco2	Colon Cancer	Apoptosis (in the presence of EGFRi)	10 μ M	Averts fibroblast-mediated resistance to EGFRi-induced apoptosis. [3]
RKO	Colon Cancer	Clonogenic Growth (in combination with EGFRi)	10 μ M	Overcomes resistance to EGFR inhibitors. [1]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of SRI-31215 are provided below.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of SRI-31215 on the viability of cancer cells.

Materials:

- Cancer cell lines (e.g., DU145, Caco2, RKO)
- Complete culture medium
- SRI-31215 stock solution (in DMSO)

- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- **Compound Treatment:** Prepare serial dilutions of SRI-31215 in complete culture medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 μ L of the medium containing different concentrations of SRI-31215. Include vehicle control (DMSO) and untreated control wells.
- **Incubation:** Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
- **MTT Addition:** Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Cell Migration Assay (Transwell Assay)

This protocol measures the effect of SRI-31215 on the migratory capacity of cancer cells.

Materials:

- Cancer cell lines

- Serum-free medium
- Complete medium (as chemoattractant)
- SRI-31215
- Transwell inserts (8 μ m pore size) for 24-well plates
- Crystal violet staining solution
- Cotton swabs
- Microscope

Procedure:

- **Cell Preparation:** Culture cancer cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1×10^5 cells/mL.
- **Assay Setup:** Add 600 μ L of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
- **Cell Seeding:** Add 200 μ L of the cell suspension to the upper chamber of the Transwell insert. Add SRI-31215 at the desired concentrations to the upper chamber.
- **Incubation:** Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
- **Cell Removal:** After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
- **Staining:** Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes and then stain with 0.5% crystal violet for 20 minutes.
- **Imaging and Quantification:** Wash the inserts with PBS and allow them to air dry. Image the stained cells using a microscope and count the number of migrated cells in several random fields.

Western Blot Analysis of HGF/MET Signaling Pathway

This protocol is used to analyze the effect of SRI-31215 on the phosphorylation status of key proteins in the HGF/MET signaling pathway.

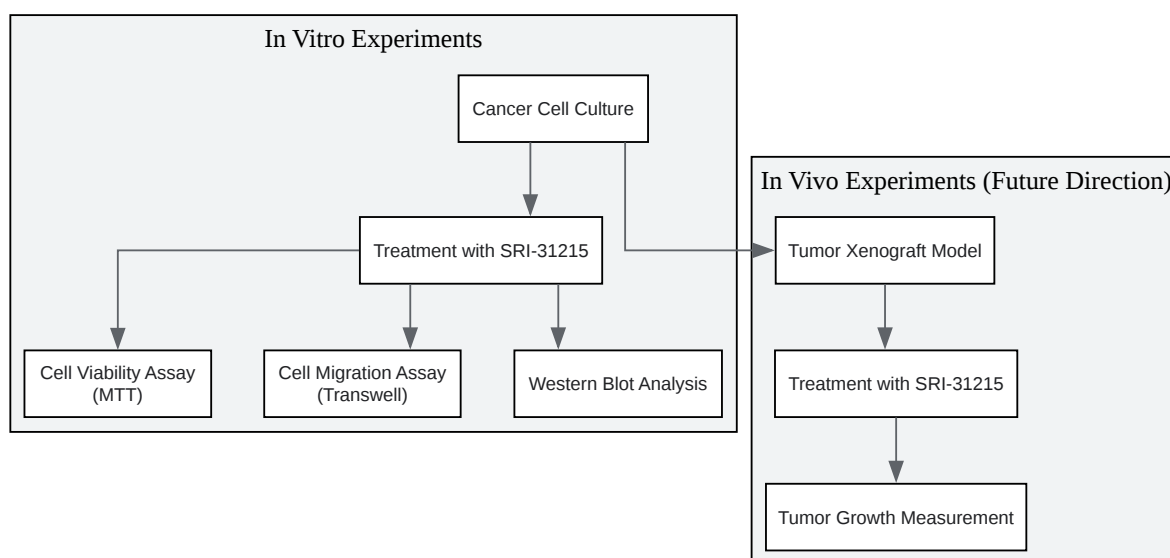
Materials:

- Cancer cell lines
- SRI-31215
- Fibroblast-conditioned medium (as a source of pro-HGF)
- Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescence substrate
- Imaging system

Procedure:

- Cell Treatment: Seed cancer cells and grow to 70-80% confluency. Treat the cells with SRI-31215 for the desired time, followed by stimulation with fibroblast-conditioned medium for 30 minutes.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

- **Protein Quantification:** Determine the protein concentration of the lysates using a protein assay kit.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
- **Blocking and Antibody Incubation:** Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.



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Caption: General experimental workflow for evaluating SRI-31215.

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- To cite this document: BenchChem. [Application of SRI-31215 in Cancer Research: Targeting the HGF/MET Signaling Pathway]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610990#application-of-sri-31040-in-specific-disease-research]

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